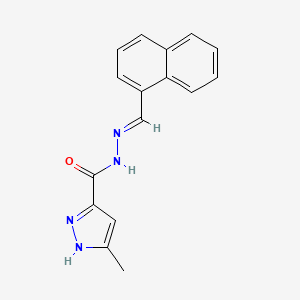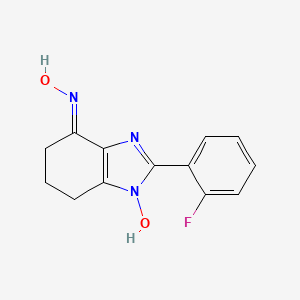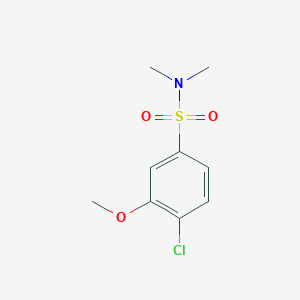![molecular formula C14H10N4O5S B5550450 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to "2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide" involves multiple steps, including the conversion of aryl/aralkyl organic acids into corresponding esters, hydrazides, and finally, oxadiazole-thiols. The target compounds are then synthesized through reactions involving these oxadiazole-thiols with different phenyl acetamide derivatives possessing a fluorine atom, highlighting the chemical versatility and complexity of these compounds (Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by features like the oxadiazole ring and the presence of a furyl group, contributes to their biological activity. Techniques such as IR, NMR, and mass spectrometry are commonly used for structural elucidation, providing insights into the arrangement of atoms and functional groups that define their reactivity and interaction with biological targets.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nitroreduction and the formation of guanosine adducts, indicative of their potential metabolic activation and binding to macromolecules. The metabolic pathways and reactivity of these compounds, such as the reduction mediated by NADPH:cytochrome c reductase, are critical for understanding their biological effects and potential toxicity (Mattammal et al., 1985).
Physical Properties Analysis
The physical properties of these compounds, including melting points and solubility, play a significant role in their pharmacokinetic behavior and application potential. Such properties are essential for designing compounds with desirable biological activity and minimal off-target effects.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various biological molecules and stability under physiological conditions, are pivotal in determining the therapeutic potential and safety profile of these compounds. Studies focusing on their antimicrobial and hemolytic activity reveal a spectrum of activity against different microbial species, underscoring the importance of chemical properties in drug design (Gul et al., 2017).
Aplicaciones Científicas De Investigación
Antituberculosis Activity
Compounds related to 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide have been synthesized and tested against Mycobacterium tuberculosis. For example, alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acetamide and its derivatives demonstrate promising antituberculosis properties, highlighting the potential of these compounds in treating tuberculosis infections (Mir, Siddiqui, & Comrie, 1991).
Carcinogenicity and Mutagenicity
Research on 5-nitrofurans with heterocyclic substituents, including compounds similar to the one of interest, has shown a significant incidence of tumors in experimental models. These findings indicate the carcinogenic potential of such compounds, which is critical for evaluating the safety of chemical agents (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).
Antibacterial Activities
Compounds structurally related to 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide have demonstrated strong antibacterial activities, particularly against Staphylococcus aureus. This suggests their potential use in developing new antibacterial agents to combat infections (Hirao, Kato, & Hirota, 1971).
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c19-12(15-9-3-1-4-10(7-9)18(20)21)8-24-14-17-16-13(23-14)11-5-2-6-22-11/h1-7H,8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSUKJUPYOJIEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![6-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5550386.png)
![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)
![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)



![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)
![2-hydroxy-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5550465.png)
![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)
![2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)
![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)
![5-acetyl-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5550492.png)